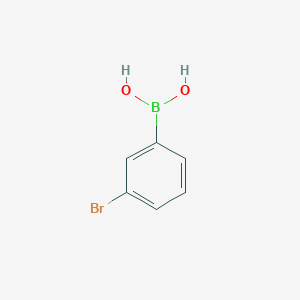

3-Bromophenylboronic acid

描述

Context of Boronic Acids in Modern Organic Synthesis

Boronic acids and their derivatives are foundational reagents in modern organic synthesis, prized for their versatility in forming complex molecules. molecularcloud.org They are generally stable, often crystalline solids with low toxicity, which makes them easy to handle and compatible with a wide array of functional groups and reaction conditions. nih.govresearchgate.net

Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds. molecularcloud.orglibretexts.org Beyond the Suzuki coupling, boronic acids participate in other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, and various addition reactions. molecularcloud.orgnih.gov The ability to convert the boronic acid functional group into numerous other functionalities underscores its importance as a synthetic intermediate. nih.gov

Significance of Halogenated Phenylboronic Acids as Synthetic Intermediates

The introduction of a halogen atom, such as bromine, onto a phenylboronic acid scaffold significantly enhances its utility as a synthetic intermediate. nih.gov Halogenated phenylboronic acids, like 3-Bromophenylboronic acid, serve as bifunctional reagents. The boronic acid group can participate in cross-coupling reactions, while the halogen atom provides a reactive handle for subsequent transformations. rsc.orgnih.gov

This dual reactivity allows for sequential and one-pot multi-step reactions, enabling the efficient construction of complex molecular frameworks from a single starting material. nih.gov For instance, the boronic acid moiety can undergo a Suzuki-Miyaura coupling, and the bromo substituent can then be used in another coupling reaction, such as a Sonogashira coupling or another C-C or C-N bond-forming reaction. nih.govnih.gov This strategic placement of a stable yet reactive halogen atom is crucial in diversity-oriented synthesis, allowing for the systematic modification of different parts of a molecule to build libraries of related compounds for applications in drug discovery and materials science. acs.orgnih.gov

Overview of Key Research Domains for this compound

The unique structural features of this compound make it a key player in several domains of chemical research. Its applications stem from its role as a versatile building block in the synthesis of more complex molecules. ontosight.ai

Key Research Applications:

Suzuki-Miyaura Coupling: It is extensively used as a coupling partner in Suzuki-Miyaura reactions to synthesize a wide range of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. ontosight.ailookchem.comsigmaaldrich.com

Other Cross-Coupling Reactions: Research shows its utility in other metal-catalyzed reactions, including oxidative cross-couplings and gold salt-catalyzed homocoupling reactions, to form carbon-carbon bonds. lookchem.comsigmaaldrich.com

Pharmaceutical and Medicinal Chemistry: The compound is a crucial intermediate in the synthesis of novel therapeutic agents. chemimpex.com It has been employed in the development of kinase inhibitors and antimicrobial agents. ontosight.ai Its structure is also a component in the synthesis of analogs for BET bromodomain inhibitors and other biologically active molecules. acs.org

Materials Science: this compound serves as a precursor in the creation of functional materials, such as boron-containing polymers and nanomaterials. ontosight.ai These materials can have unique electronic or optical properties, finding use in organic electronics. rsc.org

Multi-component and Sequential Reactions: Its bifunctional nature is exploited in complex synthetic strategies. Researchers utilize it in sequential cross-coupling reactions and aryne-induced multi-component reactions, demonstrating its value in advanced organic synthesis. nih.govnih.gov

Table 2: Selected Research Applications of this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Used for the synthesis of anthranilamide-protected arylboronic acids and other biaryl compounds. | sigmaaldrich.com |

| Oxidative Cross-Coupling | Serves as a key reactant to enable the formation of complex organic molecules. | lookchem.comsigmaaldrich.com |

| Gold Salt-Catalyzed Homocoupling | Utilized to facilitate the formation of C-C bonds through the coupling of two identical molecules. | lookchem.comsigmaaldrich.com |

| 1,4-Addition Reactions | Reacts with α,β-unsaturated ketones. | sigmaaldrich.com |

| C-H Functionalization | Involved in the C-H functionalization of quinones. | lookchem.comsigmaaldrich.com |

Structure

2D Structure

属性

IUPAC Name |

(3-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSVCNPDKKSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370209 | |

| Record name | 3-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89598-96-9 | |

| Record name | 3-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromophenylboronic Acid and Its Derivatives

Established Synthetic Routes to 3-Bromophenylboronic Acid

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its preparation is primarily achieved through the reaction of an organometallic intermediate with a boron-containing electrophile. The two most prominent methods involve the use of Grignard and organolithium reagents.

Grignard Reagent Approaches

The Grignard reagent approach is a classic and widely used method for the synthesis of arylboronic acids. This method involves the formation of a Grignard reagent from an aryl halide, which is then reacted with a trialkyl borate (B1201080), followed by acidic hydrolysis to yield the desired boronic acid.

In a typical procedure for the synthesis of this compound, 1,3-dibromobenzene (B47543) is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 3-bromophenylmagnesium bromide. This Grignard reagent is then treated with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid, such as hydrochloric acid, to afford this compound. lookchem.com

One of the challenges in this synthesis is the potential for the formation of a di-Grignard reagent, which can lead to the production of phenyldiboronic acid as a byproduct. google.com Careful control of the stoichiometry of magnesium and reaction conditions is crucial to minimize this side reaction. google.com Despite this, the Grignard method remains a popular choice due to its relatively low cost of starting materials and straightforward procedure. The yield of this compound using this method is generally good, often exceeding 80%. lookchem.com

Organolithium Reagent Mediated Syntheses

An alternative and often higher-yielding method for the preparation of this compound involves the use of an organolithium reagent. This approach typically utilizes a halogen-metal exchange reaction between an aryl halide and an organolithium reagent, such as n-butyllithium (n-BuLi), to generate an aryllithium species. This highly reactive intermediate is then quenched with a trialkyl borate, followed by acidic workup.

For the synthesis of this compound, 1,3-dibromobenzene is treated with n-butyllithium in a suitable solvent like THF at a very low temperature, typically -78 °C, to facilitate the selective bromine-lithium exchange at one of the bromine positions. google.comchemicalbook.comprepchem.com The resulting 3-bromophenyllithium is then reacted with trimethyl borate. chemicalbook.com Subsequent hydrolysis with aqueous acid liberates the this compound.

This method can offer higher yields and cleaner reactions compared to the Grignard approach, with reported yields often around 72%. chemicalbook.com However, it requires stricter control of reaction conditions, particularly the low temperature, to prevent side reactions. Similar to the Grignard method, the formation of undesired byproducts can occur if the reaction is not carefully controlled. google.com

| Method | Starting Material | Reagents | Key Intermediate | Typical Yield | Reference |

| Grignard Reagent | 1,3-Dibromobenzene | 1. Mg, THF/Ether2. B(OR)₃3. H₃O⁺ | 3-Bromophenylmagnesium bromide | >80% | lookchem.com |

| Organolithium Reagent | 1,3-Dibromobenzene | 1. n-BuLi, THF, -78 °C2. B(OMe)₃3. H₃O⁺ | 3-Bromophenyllithium | ~72% | chemicalbook.com |

Alternative Synthetic Pathways

While Grignard and organolithium routes are the most established, other methods for the synthesis of arylboronic acids exist. One such alternative is the palladium-catalyzed borylation of aryl halides using a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction, often referred to as the Miyaura borylation, provides a direct route to boronate esters, which can then be hydrolyzed to the corresponding boronic acids. While this method is powerful for many substrates, its application for the direct synthesis of this compound from 1,3-dibromobenzene may require careful optimization to achieve selective monoborylation.

Preparation of Protected this compound Derivatives

In many synthetic applications, particularly in iterative cross-coupling reactions, it is necessary to protect the boronic acid functionality to prevent undesired side reactions. nih.gov Several protecting groups have been developed for this purpose, with N-methyliminodiacetic acid (MIDA) being a prominent example.

Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronate Esters

N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions, including anhydrous basic conditions used in Suzuki-Miyaura cross-coupling. amazonaws.comchemrxiv.orggoogle.comnih.gov The MIDA group effectively masks the reactivity of the boronic acid, which can be readily deprotected under mild basic conditions to regenerate the free boronic acid. google.comchem-station.com

The synthesis of this compound MIDA ester is typically achieved by the condensation of this compound with N-methyliminodiacetic acid. amazonaws.comchemrxiv.orggoogle.com This reaction is often carried out by refluxing the two components in a solvent mixture, such as benzene (B151609) and DMSO, with azeotropic removal of water. google.com A reported procedure using a MIDA boronate maker kit achieved a 93% yield for the synthesis of this compound MIDA ester from this compound. amazonaws.comchemrxiv.org

| Reactant | Reagent | Product | Yield | Reference |

| This compound | N-Methyliminodiacetic acid | This compound MIDA ester | 93% | amazonaws.comchemrxiv.org |

Other Protecting Group Strategies

Besides MIDA esters, other protecting groups are also employed for boronic acids. These groups are often chosen based on their stability under specific reaction conditions and the ease of their removal. chem-station.com

Commonly used protecting groups include:

Pinacol (B44631) esters (pin): These are perhaps the most popular protecting groups for boronic acids. They are generally stable to column chromatography and can often be used directly in Suzuki-Miyaura couplings. chem-station.com

1,8-Diaminonaphthalene (dan): The R-B(dan) derivatives are very stable due to the donation of electron density from the nitrogen atoms to the empty p-orbital of the boron atom. nih.govchem-station.com

Trifluoroborate salts: These salts offer another stable form of boronic acids. chem-station.com

Catechol esters (cat) and Neopentylglycol esters (neo): These are additional examples of cyclic boronic acid esters used for protection. chem-station.com

Cross Coupling Reactions Facilitated by 3 Bromophenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base. wikipedia.org 3-Bromophenylboronic acid serves as a key building block in these reactions, enabling the synthesis of a wide array of biaryl and heterobiaryl compounds. beilstein-journals.orgdergipark.org.tr

Palladium catalysts are the most extensively used catalysts for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance. libretexts.org The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com

This compound can be effectively coupled with a variety of aryl and heteroaryl halides to generate unsymmetrical biaryl and heterobiaryl structures. beilstein-journals.orgnih.gov The reactivity of the halide partner generally follows the order I > Br > Cl. libretexts.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org For instance, the coupling of this compound with another aryl halide in a one-pot borylation/Suzuki-Miyaura sequence has been demonstrated to produce unsymmetrical biaryls in good to excellent yields. beilstein-journals.org

A variety of palladium catalysts and ligands can be employed to facilitate these transformations. For example, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used catalysts. beilstein-journals.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. rsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound

| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromotoluene | SiliaCat DPP-Pd | KOAc | 2-BuOH | 3-Bromo-4'-methylbiphenyl | 85 | beilstein-journals.org |

| 2-Bromotoluene | SiliaCat DPP-Pd | KOAc | 2-BuOH | 3-Bromo-2'-methylbiphenyl | 92 | beilstein-journals.org |

| Iodobenzene | PdCu@Ti₃C₂ | K₂CO₃ | Water | 3-Bromobiphenyl | >99 | researchgate.net |

| 3-Bromopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 3-Bromo-3'-pyridylbenzene | - | pnas.org |

This table is for illustrative purposes and specific reaction conditions and yields may vary.

The synthesis of biaryl and heterobiaryl moieties is a primary application of Suzuki-Miyaura reactions involving this compound. organic-chemistry.orgorganic-chemistry.org These structural motifs are prevalent in many biologically active molecules and functional materials. rsc.org By utilizing this compound, chemists can introduce a bromophenyl group onto another aromatic or heteroaromatic ring system. The remaining bromine atom on the resulting biaryl product can then be used for subsequent cross-coupling reactions, allowing for the construction of more complex, multi-substituted aromatic compounds. nih.gov This sequential coupling strategy is a powerful tool for creating molecular diversity. nih.gov

The choice of ligand coordinated to the palladium center plays a crucial role in the outcome of the Suzuki-Miyaura reaction. organic-chemistry.org Ligands can influence the catalyst's stability, activity, and selectivity. libretexts.orgorganic-chemistry.org For instance, bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and the ability to couple less reactive aryl chlorides. organic-chemistry.org

In some cases, the ligand can even dictate the stereochemical outcome of the reaction. organic-chemistry.org For example, in the coupling of Z-alkenyl halides, the choice of the palladium ligand can control the extent of Z-to-E isomerization. organic-chemistry.org Optimization of reaction conditions, including the catalyst, ligand, base, solvent, and temperature, is often necessary to achieve the desired outcome with high efficiency. For instance, the use of Pd(P(o-Tol)₃)₂ has been shown to be effective in maintaining the geometry of Z-olefins in Suzuki-Miyaura couplings. organic-chemistry.org

While palladium has dominated the field, nickel-catalyzed Suzuki-Miyaura reactions have emerged as a powerful and often more cost-effective alternative. nih.gov Nickel catalysts can exhibit unique reactivity, sometimes enabling transformations that are challenging with palladium. rsc.orgnih.gov

A significant advancement in nickel catalysis is the development of methods for the cross-coupling of sp²-hybridized carbon centers (from aryl halides) with sp³-hybridized carbons (from alkylboron reagents). rsc.orgnih.gov This C(sp²)-C(sp³) bond formation is crucial for the synthesis of many pharmaceuticals and natural products. tcichemicals.com

Recent research has demonstrated that nickel catalysts, in conjunction with photoredox catalysis, can facilitate the coupling of alkylboronic acids with aryl halides. pnas.orgnih.gov In some systems, a proposed mechanism involves the in-situ formation of a bromine radical from the nickel complex, which then activates the alkyl boronic acid, leading to the formation of an alkyl radical that participates in the cross-coupling cycle. rsc.orgnih.gov This strategy has been successfully applied to the coupling of various alkylboronic acids with bromoaryl compounds. rsc.orgnih.gov For example, the cross-coupling of 4-bromophenylboronic acid with alkyltrifluoroborates has been achieved using a photoredox/nickel dual catalysis system. nih.gov

Nickel-Catalyzed Suzuki-Miyaura Reactions

Mechanistic Considerations in Nickel Catalysis

The mechanism of nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is multifaceted and can proceed through various catalytic cycles, depending on the specific reaction conditions, ligands, and substrates. Unlike the more commonly understood palladium-catalyzed pathways, nickel catalysis is characterized by its access to multiple stable oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), and in some proposals, even Ni(IV). nih.govmdpi.com

A generally accepted catalytic cycle begins with a Ni(0) species. The initial step is the oxidative addition of an aryl halide to the Ni(0) center to form a Ni(II) intermediate. nih.govnih.gov For reactions involving this compound, the subsequent crucial step is transmetalation. This involves the transfer of the 3-bromophenyl group from the boron atom to the nickel center, typically requiring a base to activate the boronic acid and form a borate (B1201080) species. This results in a diorganonickel(II) complex. The final step is reductive elimination, where the two organic groups are expelled from the nickel center, forming the new carbon-carbon bond of the biaryl product and regenerating the active Ni(0) catalyst.

However, alternative mechanisms have been proposed and are supported by experimental and computational evidence. A prominent alternative involves a Ni(I)/Ni(III) catalytic cycle. mdpi.com This pathway can be initiated by the reduction of a Ni(II) precatalyst to a Ni(I) species or through comproportionation between Ni(II) and Ni(0). The Ni(I) species then undergoes oxidative addition with the aryl halide to generate a Ni(III) intermediate. Following transmetalation with the boronic acid, reductive elimination from the Ni(III) center yields the product and regenerates a Ni(I) species to continue the cycle. The operation of these single-electron transfer (SET) processes is a key feature distinguishing nickel catalysis from palladium catalysis. rsc.org

Furthermore, in specific contexts like migratory cross-coupling, the mechanism involves additional steps. After the initial oxidative addition, a nickel-hydride intermediate can facilitate a "chain-walking" process along an alkyl chain before the cross-coupling event occurs at a more thermodynamically stable position. nih.gov The precise operative mechanism is sensitive to factors such as the nature of the ligands, the presence of additives or reductants, and the electronic properties of the substrates, making it a subject of ongoing investigation. nih.govrsc.org

Iterative Cross-Coupling Strategies with this compound Derivatives

Iterative cross-coupling (ICC) is a powerful strategy for the systematic and controlled synthesis of complex organic molecules. A significant challenge in ICC is the inherent reactivity of boronic acids, which can lead to undesired side reactions and uncontrolled polymerization under standard Suzuki-Miyaura conditions. sigmaaldrich.comnih.gov To overcome this, protecting group strategies have been developed, with N-methyliminodiacetic acid (MIDA) boronate esters being particularly effective. sigmaaldrich.comresearchgate.net

The MIDA ligand forms a stable, tetracoordinate sp³-hybridized boronate ester with the boronic acid. sigmaaldrich.com This structural change deactivates the boron center towards transmetalation under typical aqueous basic Suzuki-Miyaura coupling conditions. sigmaaldrich.comnih.gov A bifunctional building block, such as the MIDA ester of this compound, possesses a reactive site (the bromine atom) and a protected reactive site (the MIDA boronate).

This allows for a sequential strategy:

Coupling: The C-Br bond of the MIDA-protected this compound can undergo a standard cross-coupling reaction with another organoboron reagent. The MIDA boronate group remains intact during this step. sigmaaldrich.comcore.ac.uk

Deprotection: After the first coupling is complete and the product is isolated, the MIDA group can be selectively cleaved under mild aqueous basic or protic conditions at elevated temperatures. This hydrolysis converts the inert MIDA boronate back into the reactive boronic acid. sigmaaldrich.comnih.gov

Iteration: The newly revealed boronic acid functionality is now available for a subsequent cross-coupling reaction with a different organohalide.

This iterative sequence of coupling and deprotection using MIDA-protected building blocks, including derivatives of this compound, enables the programmed, step-by-step assembly of complex molecular architectures that would be difficult to access through other methods. researchgate.netcore.ac.uk

Other Carbon-Carbon Bond Forming Reactions

Oxidative Cross-Coupling Reactions

This compound serves as a versatile reactant in various oxidative cross-coupling reactions, where a new carbon-carbon or carbon-heteroatom bond is formed without the pre-functionalization of both coupling partners, often with the aid of a stoichiometric oxidant. lookchem.comsigmaaldrich.com

One example is the copper-catalyzed oxidative C-N cross-coupling, which can be enhanced by photoredox catalysis. In such systems, this compound can be coupled with amines under mild, aerobic conditions to form N-aryl products. chemrxiv.org Another specific application is the 2-oxoiminium mediated oxidative cross-coupling. For instance, the reaction between a 2-oxo-2-arylacetaldehyde and pyrrolidine (B122466) forms a reactive 2-oxoiminium ion intermediate. This intermediate undergoes a nucleophilic 1,2-addition from this compound, followed by in-situ oxidation, to yield α-dione products. chemspider.com These methods highlight the utility of this compound in constructing molecular complexity through oxidative pathways. lookchem.comsigmaaldrich.com

Gold-Catalyzed Homocoupling Reactions

This compound can undergo homocoupling reactions facilitated by gold salts to produce 3,3'-dibromobiphenyl. sigmaaldrich.comhomesunshinepharma.comhsppharma.com In this type of reaction, two molecules of this compound couple with each other in the presence of a gold catalyst. This process involves the formation of a new carbon-carbon bond between the phenyl rings of the two starting molecules. Gold-catalyzed homocoupling provides a direct route to symmetrical biaryl compounds, which are important structural motifs in many areas of chemistry. lookchem.comusbio.net

Conjugate Addition Reactions

This compound is an effective nucleophile in conjugate addition reactions, particularly in the formation of carbon-carbon bonds with α,β-unsaturated carbonyl compounds. lookchem.comsigmaaldrich.comhomesunshinepharma.com A notable application is the palladium-catalyzed asymmetric 1,4-addition to heterocyclic acceptors like chromones. This reaction provides access to chiral flavanones, a class of molecules with significant medicinal properties. nih.govcaltech.edu

In a specific example using a palladium catalyst with a chiral pyridinooxazoline (PyOX) ligand, this compound adds to a substituted chromone (B188151) to yield the corresponding flavanone. The reaction proceeds with high enantioselectivity, demonstrating the utility of this substrate in creating stereochemically defined products. nih.govcaltech.edu This highlights the tolerance of the reaction to the bromo-substituent on the phenylboronic acid.

Table 1: Asymmetric Conjugate Addition of this compound to a Chromone Derivative

| Acceptor | Product | Yield | Enantiomeric Excess (ee) |

| 5,7-Dimethyl-8-acetylchromone | 2-(3-Bromophenyl)-5,7-dimethyl-8-acetyl-chroman-4-one | 65% | 95% |

| Data sourced from a palladium-catalyzed asymmetric conjugate addition study. caltech.edu |

C-H Functionalization of Quinones

Direct C-H functionalization of quinones with boronic acids provides a straightforward route to arylated quinones, which are valuable compounds in materials science and medicine. nih.govorganic-chemistry.org A practical method for this transformation involves the use of catalytic silver(I) nitrate (B79036) and a persulfate co-oxidant at room temperature. nih.govorganic-chemistry.orgnih.gov This method is scalable and tolerates a wide range of functional groups on both the quinone and the boronic acid. organic-chemistry.orgnih.gov this compound is a suitable coupling partner in this reaction. sigmaaldrich.comlookchem.com The reaction is presumed to proceed through a nucleophilic radical addition to the quinone, followed by in situ reoxidation of the resulting dihydroquinone. nih.govnih.gov

Palladium catalysis has also been employed for the direct arylation of benzo-fused 1,4-quinones with arylboronic acids under mild, dicationic Pd(II)-catalyzed conditions. nih.govacs.org Additionally, metal-free approaches using potassium persulfate (K₂S₂O₈) as an oxidant have been developed for the arylation of quinones with arylboronic acids. rsc.org

Table 3: C-H Functionalization of Quinones with this compound

| Catalyst/Reagent | Quinone | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Silver(I) nitrate / Potassium persulfate | Benzoquinone | 2-(3-Bromophenyl)benzo-1,4-quinone | Not specified | organic-chemistry.org |

| Dicationic Pd(II) | Benzo-fused 1,4-quinone | Arylated quinone | High | nih.govacs.org |

| K₂S₂O₈ (metal-free) | Quinone | Arylquinone | Moderate to good | rsc.org |

Homologation Reactions of Boronic Acids

Homologation of boronic acids, a process that involves the insertion of a one-carbon unit, provides access to benzylboronic acid derivatives. A palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol (B44631) esters (Bpin) has been developed. nih.gov This reaction is enabled by a chemoselective transmetalation process, allowing for the formal C1 insertion to yield benzyl (B1604629) Bpin products without the need for stoichiometric organometallic reagents. nih.gov The reaction conditions are carefully controlled to manage the speciation of boron compounds, which is crucial for the reaction to proceed efficiently. nih.govacs.org While specific examples using this compound are not detailed, the general applicability of the method to a broad range of arylboronic acids suggests its potential utility. nih.gov A related one-pot homologation protocol using B(OH)₂/BMIDA diboron (B99234) systems has also been developed, providing a platform for diversity-oriented synthesis. acs.org This process has been applied to the synthesis of functionalized biaryl phenols. rsc.org

Carbon-Heteroatom Bond Forming Reactions

This compound is also a valuable reagent in the formation of carbon-heteroatom bonds, which are prevalent in many biologically active compounds and functional materials.

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms C-N and C-O bonds. nih.govorganic-chemistry.orgwikipedia.orgnrochemistry.com This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol. wikipedia.orgnrochemistry.com It is an attractive alternative to other methods like the Buchwald-Hartwig and Ullmann couplings due to its mild reaction conditions, often performed at room temperature and open to the air. nih.govorganic-chemistry.orgnrochemistry.com

The scope of the Chan-Lam coupling is broad, encompassing a variety of N-H and O-H containing compounds, including amines, anilines, amides, and phenols. organic-chemistry.org An efficient copper-catalyzed N-arylation of amines with part-per-million catalyst loadings has been developed, highlighting the efficiency of this methodology. rsc.org While direct examples involving this compound are not explicitly detailed in the provided context, the general nature of the Chan-Lam coupling suggests its applicability. The mechanism is thought to involve a Cu(II) species that undergoes transmetalation with the boronic acid, followed by coordination of the heteroatom nucleophile and reductive elimination to form the product. nrochemistry.com

Table 4: General Chan-Lam Coupling Reaction

| Catalyst | Substrates | Product | Conditions | Reference |

|---|---|---|---|---|

| Copper(II) salts | Arylboronic acid, Amine/Alcohol | Aryl amine/ether | Room temperature, air | nih.govorganic-chemistry.orgwikipedia.orgnrochemistry.com |

Direct Amidation of Carboxylic Acids with Amines

Boronic acids and their derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, providing a more environmentally friendly alternative to traditional methods that often require harsh conditions and produce significant waste. orgsyn.org While specific catalytic activity of this compound itself is not explicitly described, related boron-based catalysts have shown great promise. For instance, tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] has been demonstrated as a highly effective reagent for the direct amidation of a wide range of carboxylic acids and amines, including N-protected amino acids with minimal racemization. organic-chemistry.orgacs.org The reactions proceed under mild conditions, and the products can often be purified by simple filtration, avoiding aqueous workups and chromatography. organic-chemistry.orgacs.org Boric acid itself has also been utilized as a green and inexpensive catalyst for direct amidation, showing good chemoselectivity and preserving the integrity of stereogenic centers. orgsyn.org

Boron-Ester-Catalyzed Amidation

Arylboronic acids, including this compound, have been identified as effective catalysts for the direct amidation of carboxylic acids and amines. rsc.orgresearchgate.net This method presents a significant advantage over many traditional amidation procedures that require harsh conditions or the use of stoichiometric activating agents, which can generate substantial chemical waste. ucl.ac.uk The catalytic activity of arylboronic acids is influenced by the substituents on the aromatic ring. sci-hub.st For instance, boronic acids bearing electron-withdrawing groups often exhibit enhanced catalytic activity. sci-hub.st

The reaction conditions for these amidations are generally mild and neutral, which helps in preserving the integrity of stereogenic centers in both the carboxylic acid and amine partners, thus preventing epimerization. ucl.ac.ukorgsyn.org The scope of this methodology is broad, accommodating a wide range of carboxylic acids and amines, including those with poor nucleophilicity. researchgate.net Research has also explored the use of co-catalysts, such as polyethylene (B3416737) glycol (PEG), which can form ester complexes with boric acid and enhance amidation activity. orgsyn.org

Recent advancements have also focused on developing more sustainable reaction protocols, including the use of "greener" solvents to minimize the environmental impact. ucl.ac.uk The versatility of this catalytic system is further demonstrated by its application in the synthesis of various compounds, including active pharmaceutical ingredients (APIs). orgsyn.org

Role of Acyloxyborane Intermediates

Central to the boron-catalyzed amidation reaction is the formation of acyloxyborane intermediates. researchgate.netucl.ac.uk These species are essentially mixed anhydrides formed from the reaction of the carboxylic acid with the boronic acid. researchgate.net The formation of these intermediates activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

Theoretical calculations and mechanistic studies have indicated that a mono(acyloxy)boronic acid is a key intermediate in the catalytic cycle. rsc.orgresearchgate.net The formation of this intermediate from the carboxylic acid and the arylboronic acid is a critical step. rsc.org Following its formation, the acyloxyborane intermediate readily reacts with the amine to produce the desired amide. rsc.orgresearchgate.net The rate-determining step in this process is often the cleavage of the C-O bond within the tetracoordinate acyl boronate intermediate that forms upon amine addition. rsc.org

However, the precise mechanism and the nature of the active catalytic species have been subject to further investigation and debate. Some studies suggest that the commonly accepted mechanism involving a monomeric acyloxyboron intermediate may be an oversimplification. nih.govrsc.org Alternative mechanisms have been proposed, which involve the formation of dimeric B-X-B (where X can be O or NR) motifs. nih.govrsc.org These dimeric structures are thought to be uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. nih.gov

Further research has also highlighted the potential involvement of other boron-containing species. For instance, studies have shown that borinic acids are not competent catalysts for amidation as they tend to form unreactive complexes or undergo protodeboronation to form boronic acids. nih.govrsc.org This suggests that at least three free coordination sites on the boron atom are necessary for catalytic activity. researchgate.netnih.govrsc.org The formation of various boron-amine complexes and boroxines has also been observed, indicating a complex network of equilibria in the reaction mixture. nih.gov

In some cases, triacyloxyborane intermediates are proposed, particularly when amine-borane complexes are used as the starting materials. google.com The reaction is believed to proceed through successive dehydrogenative additions of the carboxylic acid to the amine-borane, leading to the formation of a triacyloxyborane-amine complex. google.com

The following table summarizes the different proposed intermediates in boron-catalyzed amidation reactions:

| Proposed Intermediate | Description | Supporting Evidence |

| Mono(acyloxy)boronic acid | A key intermediate formed from the reaction of one molecule of carboxylic acid with the boronic acid catalyst. rsc.orgresearchgate.net | Theoretical calculations and kinetic studies. rsc.org |

| Dimeric B-X-B Species | Dimeric structures (where X = O or NR) proposed to activate the carboxylic acid and deliver the amine. nih.govrsc.org | Isolation and characterization of dimeric boron species. nih.gov |

| Triacyloxyborane-amine complex | An intermediate formed from three successive additions of the carboxylic acid to an amine-borane complex. google.com | Quantification of hydrogen evolution during the reaction. google.com |

| Acyloxyboronate Intermediate | A tetracoordinate species formed upon the nucleophilic attack of the amine on the acyloxyborane. rsc.org | Mechanistic studies indicating C-O bond cleavage as the rate-determining step. rsc.org |

Catalytic Roles of 3 Bromophenylboronic Acid and Its Analogs in Organic Synthesis

Lewis Acid Catalysis by Organoboron Compounds

Organoboron compounds, including 3-bromophenylboronic acid, function as Lewis acids due to the presence of an empty p-orbital on the boron atom, which can accept a pair of electrons. wikipedia.org This Lewis acidity is central to their catalytic activity in numerous organic reactions. nih.gov The electronic properties of the aryl ring can modulate the Lewis acidity of the boronic acid, thereby influencing its catalytic efficacy.

Activation of Carbonyl Compounds and Hydroxyl Groups

Arylboronic acids are known to activate carbonyl compounds and hydroxyl groups, facilitating a range of chemical transformations. This activation typically occurs through the formation of a coordinate bond between the boron atom and the oxygen atom of the carbonyl or hydroxyl group. This interaction increases the electrophilicity of the carbon atom in the carbonyl group or facilitates the departure of the hydroxyl group as a water molecule.

While specific studies detailing the use of this compound for the activation of simple carbonyls and alcohols are not extensively documented in the reviewed literature, the general principle of Lewis acid catalysis by arylboronic acids is well-established. nih.gov The electron-withdrawing nature of the bromine atom in the meta position of this compound is expected to enhance its Lewis acidity compared to unsubstituted phenylboronic acid, potentially making it a more effective catalyst in reactions requiring carbonyl or alcohol activation.

Promotion of Condensation Reactions (e.g., Biginelli, Hantzsch)

Multicomponent reactions, such as the Biginelli and Hantzsch reactions, are powerful tools for the synthesis of heterocyclic compounds. Research has demonstrated that phenylboronic acid can serve as an effective and mild catalyst for both the Biginelli and Hantzsch reactions. nih.govresearchgate.netscholaris.ca The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, yields dihydropyrimidinones. researchgate.netorganic-chemistry.org Similarly, the Hantzsch reaction provides 1,4-dihydropyridines from an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.orgscirp.org

In these reactions, the boronic acid is believed to act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack and promoting the subsequent condensation and cyclization steps. scholaris.ca While phenylboronic acid itself has been shown to be a competent catalyst, there is a lack of specific research in the surveyed literature on the use of this compound for these particular transformations. However, given the established catalytic activity of the parent compound, it is plausible that this compound could also catalyze these reactions, with its electronic properties potentially influencing reaction rates and yields.

Table 1: Phenylboronic Acid-Catalyzed Condensation Reactions

| Reaction | Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Product | Catalyst | Reference |

| Biginelli | Aromatic Aldehyde | Ethyl Acetoacetate | Urea/Thiourea | Dihydropyrimidinone | Phenylboronic Acid | nih.govresearchgate.net |

| Hantzsch | Aromatic Aldehyde | Ethyl Acetoacetate | Ammonium Acetate | 1,4-Dihydropyridine | Phenylboronic Acid | organic-chemistry.org |

Catalysis of Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. Lewis acids are frequently employed to catalyze this reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.comrsc.org Arylboronic acids have emerged as effective catalysts for Diels-Alder reactions, particularly with α,β-unsaturated carboxylic acids as dienophiles. researchgate.net

Interestingly, research has shown that for the Diels-Alder reaction of 2-alkynoic acids, 2-bromophenylboronic acid is an optimal catalyst. The ortho-bromo substituent is thought to play a crucial role in enhancing the catalytic activity. While this highlights the potential of brominated phenylboronic acids in this domain, there is a notable absence of studies specifically investigating the catalytic efficacy of This compound in Diels-Alder reactions. The difference in the position of the bromine atom (ortho vs. meta) can significantly impact the catalyst's electronic and steric properties, and thus its reactivity and selectivity.

Bifunctional and Assisted Catalysis

Beyond simple Lewis acidity, the strategic placement of functional groups on the aryl ring of a boronic acid can lead to more complex modes of catalysis, such as bifunctional and assisted catalysis.

Ortho-Substituted Arylboronic Acids as Catalysts

The presence of a substituent at the ortho position to the boronic acid group can lead to cooperative catalytic effects. These ortho-substituents can interact with substrates or reagents in a way that facilitates the reaction, a mode of action not possible with their meta or para isomers. For instance, ortho-aminomethylphenylboronic acids have shown enhanced affinity for diols at neutral pH.

In the context of catalysis, ortho-substituted arylboronic acids have been developed to promote the reactivity of unsaturated carboxylic acids. The proximity of the ortho group to the boronic acid function is often crucial for achieving high catalytic efficiency. This is a key reason why direct extrapolation of the catalytic behavior of an ortho-substituted catalyst to its meta-substituted counterpart, such as this compound, is not straightforward.

Brønsted Base-Assisted Catalysis

Arylboronic acids bearing a Brønsted basic group, such as an amino group, can act as bifunctional catalysts. In such systems, the boronic acid moiety functions as a Lewis acid, while the basic group can act as a Brønsted base, activating another component of the reaction.

For example, arylboronic acids with bulky (N,N-dialkylamino)methyl groups at the 2,6-positions have been shown to be highly effective catalysts for the intramolecular dehydrative condensation of dicarboxylic acids. In this case, the Lewis acidic boronic acid activates one carboxylic acid, while the Brønsted basic amino group deprotonates the other, facilitating the reaction. This type of bifunctional catalysis is highly dependent on the specific architecture of the catalyst, particularly the presence and positioning of the basic group, and is a specialized area where this compound, lacking such a basic functionality, would not be applicable in the same manner.

Mechanistic Aspects of Boronic Acid Catalysis

Boronic acid catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of chemical transformations. These organoboron compounds, characterized by a carbon-boron bond and two hydroxyl groups, primarily function as Lewis acids. Their catalytic activity often involves the reversible formation of covalent complexes with hydroxyl-containing substrates like carboxylic acids and alcohols. This interaction activates the substrate for subsequent reactions.

The mechanism of boronic acid catalysis is multifaceted and highly dependent on the specific reaction, substrates, and conditions. In many cases, the catalytic cycle is initiated by the condensation of the boronic acid with a substrate, such as a carboxylic acid, to form a reactive intermediate like an acyloxyboron species. This intermediate is more susceptible to nucleophilic attack than the original substrate. Alternative mechanistic pathways have also been proposed, including the formation of dimeric B-X-B (where X can be O or NR) motifs that can activate a carboxylic acid while simultaneously positioning the amine nucleophile for attack. ucl.ac.uk Detailed investigations, including quantum mechanical calculations, support several potential low-energy pathways for these reactions. ucl.ac.uk

Catalyst Regeneration and Turnover Cycles

A crucial aspect of any catalytic process is the regeneration of the active catalyst to enable multiple reaction turnovers. In boronic acid-catalyzed reactions, the turnover cycle involves the release of the product and the reformation of the catalytically active boronic acid species.

For instance, in direct amide formation, the catalytic cycle may involve a monoacyloxyboron intermediate. This intermediate reacts with an amine to form the amide product and a monohydroxyboron species. The subsequent condensation of another carboxylic acid molecule with this monohydroxyboron species, often assisted by an amine, regenerates the monoacyloxyboron intermediate, thus completing the catalytic cycle. researchgate.net

In copper-catalyzed reactions involving boronic acids, such as the Chan-Lam coupling, the turnover cycle is more complex. The general sequence involves the deprotonation of the nucleophile (e.g., an amine), its coordination to the copper(II) center, followed by transmetalation with the boronic acid. wikipedia.org This step transfers the organic group from boron to copper. The subsequent steps involve oxidation of Cu(II) to Cu(III) and then reductive elimination to form the product and a Cu(I) species. wikipedia.org Oxygen is often used to regenerate the active Cu(II) catalyst from the Cu(I) species, allowing the cycle to continue. wikipedia.org

Recent studies on copper-catalyzed iododeboronation have provided detailed insights into the turnover process. The catalytic cycle can be initiated by the formation of a copper(I) complex which then undergoes oxidation. The turnover is facilitated by the presence of ligands and additives like acetic acid, which aid in the oxidative turnover step to regenerate the active catalyst. chemrxiv.orgacs.org The ligand can facilitate transmetalation through hydrogen bonding with an in-situ generated organoboron boronate, and the loss and gain of the ligand are integral to the key oxidative events in the cycle. chemrxiv.orgacs.orgst-andrews.ac.uk

The development of reusable homogeneous catalysts has also shed light on regeneration strategies. Boronic acid-base complexes have been designed where the active soluble boronic acid is released during the reaction and can be recovered and reused after the reaction is complete. researchgate.netresearchgate.net

| Catalytic System | Key Regeneration Step | Reactants/Additives Involved in Regeneration | Reference |

| Dehydrative Amidation | Condensation of carboxylic acid with monohydroxyboron species | Carboxylic acid, Amine | researchgate.net |

| Chan-Lam Coupling | Oxidation of Cu(I) to Cu(II) | Oxygen | wikipedia.org |

| Copper-Catalyzed Iododeboronation | Oxidative turnover of Cu(I) species | Acetic acid, Oxygen, Ligand | chemrxiv.orgacs.org |

| Rhodium-Catalyzed 1,4-Addition | Protonation of the rhodium intermediate | Water | semanticscholar.org |

Influence of Solvent and Additives on Catalytic Activity

The efficiency and selectivity of boronic acid-catalyzed reactions are profoundly influenced by the choice of solvent and the presence of additives. These components can affect catalyst stability, substrate solubility, and the energetics of the transition states in the catalytic cycle.

Influence of Solvent:

The solvent can play multiple roles, from activating precatalysts and stabilizing catalytic species to modulating the reactivity of boronic acids and bases. hes-so.ch For instance, in proline-catalyzed aldol (B89426) reactions modified with boronic acids, the solvent-controlled microenvironment impacts both the in-situ binding of the boronic acid to proline and the outcome of the reaction. nih.gov A study across five different solvents demonstrated that different interactions control the reaction's selectivity in each solvent. nih.gov

In palladium-catalyzed cross-coupling reactions, the choice of solvent is critical for robust industrial processes. hes-so.ch Tetrahydrofuran (B95107) (THF) has been identified as a superior solvent in certain Suzuki-Miyaura reactions. hes-so.ch However, even trace amounts of contaminants in the solvent, such as precursors from its synthesis, can poison the catalyst and significantly decrease reaction conversion. hes-so.ch The polarity and donating ability of the solvent are also key factors. Generally, increasing solvent polarity can lead to higher catalytic activity, whereas stronger donating solvents may form solvates with the catalyst, reducing the concentration of the free, active Lewis acid and thus slowing the reaction rate. chemrxiv.org The impact of the solvent on boronic acid-diol binding affinities has also been systematically evaluated, highlighting the importance of solvent characteristics in designing supramolecular assemblies. acs.org

Influence of Additives:

Additives can dramatically enhance the rate and yield of boronic acid-catalyzed reactions. In the dehydrative condensation between carboxylic acids and amines, a cooperative catalytic effect is observed between boronic acids and nucleophilic additives like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.gov In the absence of an additive, some boronic acids show little to no activity. nih.gov The additive can facilitate the formation of a key reactive intermediate.

The nature of the additive is crucial. In some systems, tertiary amines like N,N-diisopropylethylamine and 4-(N,N-dimethylamino)pyridine (DMAP) were found to be ineffective, while DMAPO gave near-quantitative yields. nih.gov This suggests that both the nucleophilicity of the additive and the Lewis acidity of the boronic acid are important for the cooperative catalysis. nih.gov

In copper-catalyzed additions of aryl boronic acids to benzoquinones, polyvinylpyrrolidone (B124986) (PVP) was identified as a highly efficient additive, leading to high yields under mild, aqueous conditions. nih.govicm.edu.pl The catalytic system could also be reused multiple times, highlighting the practical benefits of the right additive. nih.govicm.edu.pl Furthermore, buffering anions can act as external catalysts, accelerating boronic ester exchange rates, which in turn affects the mechanical properties of dynamic polymer networks. nsf.govchemrxiv.org

| Reaction | Solvent/Additive | Observed Effect | Reference |

| Proline-catalyzed aldol reaction | Chloroform | Lowered ketone loading while maintaining excellent yield and selectivity. | nih.gov |

| Pd/C Catalyzed Suzuki-Miyaura Coupling | Tetrahydrofuran (THF) | Best results in terms of reaction conversion. | hes-so.ch |

| Dehydrative Amidation | Fluorobenzene / DMAPO | Significant rate and yield enhancement through cooperative catalysis. | nih.gov |

| Copper-Catalyzed Addition to Benzoquinones | Water / Polyvinylpyrrolidone (PVP) | High yields, reusability of the catalytic system. | nih.govicm.edu.pl |

| Boronic Ester Exchange | Buffering Anions (e.g., acetate, phosphate) | Significant rate acceleration due to external catalysis. | nsf.govchemrxiv.org |

Mechanistic Investigations and Computational Insights into 3 Bromophenylboronic Acid Reactivity

Elucidation of Reaction Pathways

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, traditionally understood to proceed via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org However, recent studies have uncovered alternative pathways involving radical intermediates, particularly relevant under specific catalytic conditions.

While the classical Suzuki-Miyaura mechanism is ionic, evidence for radical pathways has emerged, especially in photoredox and nickel-catalyzed systems. nih.gov One novel mechanism involves a halogen radical transfer (XRT), where a bromine radical, generated in situ from a nickel-bromide complex upon photo-induction, interacts with a boronic acid. nih.govrsc.org This radical transfer to the empty p-orbital of the boron atom activates the boronic acid, facilitating its entry into the catalytic cycle. nih.govrsc.org

Furthermore, organoboronic acids can serve as precursors to aryl radicals through oxidatively induced cleavage of the carbon-boron bond. rsc.org This process can be initiated by various metal catalysts or co-oxidants, leading to the formation of an aryl radical that can then participate in cross-coupling reactions. nih.govresearchgate.net This contrasts with the traditional transmetalation step, which involves the transfer of the aryl group as a nucleophile.

Photochemical conditions can directly influence the reactivity of arylboronic acids by inducing homolytic cleavage of the carbon-boron bond. researchgate.net Upon photo-excitation, particularly in the presence of a photosensitizer or through the formation of an electron donor-acceptor (EDA) complex, the Ar-B(OH)₂ bond can break, generating an aryl radical. kuleuven.benih.gov This process is analogous to photo-Meerwin-type arylations. rsc.org Mechanistic proposals suggest that light can promote the homolytic cleavage of the C-B bond within a boronate complex, yielding an aryl radical and a boric acid radical anion. kuleuven.be This photo-induced generation of aryl radicals from arylboronic acids provides a mild and alternative route for forming C-C bonds, bypassing the traditional steps of the Suzuki-Miyaura catalytic cycle. rsc.orgnih.gov

Arylboronic acids, including 3-bromophenylboronic acid, have been identified as effective catalysts for the direct amidation of carboxylic acids and amines. rsc.orgresearchgate.net Computational and experimental studies have been pivotal in elucidating the mechanistic intricacies of this transformation.

Several potential rate-determining steps have been identified in the boronic acid-catalyzed amidation cycle, with the specific step often depending on the reaction conditions and the specific catalytic system.

Catalyst Regeneration: In some systems, particularly those involving boron esters, the rate-limiting step is the regeneration of the catalyst. A computational study indicated that after the formation of the amide, the condensation of a carboxylic acid with the resulting monohydroxyboron species to regenerate the active monoacyloxylated boron catalyst is the slowest step in the cycle. nih.gov

Amide Formation from Hemiaminal: Another proposed mechanism involves the formation of a boron-bound hemiaminal intermediate. The subsequent conversion of this hemiaminal to the final amide product was identified as the rate-determining step in this pathway. ucl.ac.ukucl.ac.uk

| Proposed Rate-Determining Step | Key Intermediate | Supporting Evidence | Citation |

|---|---|---|---|

| Cleavage of C–O bond | Tetracoordinate acyl boronate | Theoretical Calculations | rsc.org, researchgate.net |

| Catalyst Regeneration | Monohydroxyboron species | Computational Study (DFT) | nih.gov |

| Formation of amide from hemiaminal | Boron-bound hemiaminal | Mechanistic Investigation | ucl.ac.uk, ucl.ac.uk |

The efficiency of the catalytic cycle is often dictated by the stability of off-cycle intermediates, known as resting states. Identifying these species is crucial for understanding catalyst deactivation and improving turnover frequency.

Boroxines: A significant resting state in boronic acid-catalyzed amidations is the corresponding boroxine (B1236090), the cyclic anhydride (B1165640) formed from the dehydration of three boronic acid molecules. nih.govmdpi.com The formation of this stable trimer can sequester the catalyst from the reaction, impeding its activity. mdpi.com It has been noted that ortho-substituted arylboronic acids can exhibit higher catalytic activity because steric hindrance destabilizes the formation of the corresponding boroxine, keeping more of the monomeric catalyst in the active cycle. nih.govmdpi.comencyclopedia.pub

Amine-Coordinated Species: In boron ester-catalyzed systems, the resting state has been identified as an amine-coordinated monohydroxyboron species. nih.gov

Bridged Dimeric Systems: Detailed investigations have also proposed that the active catalyst may not be a monomeric species. Instead, dimeric B-X-B motifs (where X can be O or NR) may be involved. rsc.org In such scenarios, bridged systems containing tetrahedral boron atoms, which are consistent with species observed via NMR analysis, could be the resting state of the catalyst. nih.gov

| Identified Resting State | Description | Implication for Catalysis | Citation |

|---|---|---|---|

| Boroxine | Cyclic trimer anhydride of the boronic acid. | Sequesters catalyst from the active cycle. | nih.gov, mdpi.com, encyclopedia.pub |

| Amine-coordinated monohydroxyboron species | Boron species coordinated to an amine molecule. | Identified as the resting state in certain boron ester-catalyzed cycles. | nih.gov |

| Bridged Dimeric Species (B-X-B) | Dimeric structures linked by an oxygen or nitrogen atom. | Proposed as an alternative resting state to monomeric species. | nih.gov, rsc.org |

Mechanistic Rationale for Boron-Ester-Catalyzed Amidation

Computational Chemistry Approaches

Computational chemistry provides powerful tools for elucidating the structural properties and reactivity of molecules like this compound. Through methods such as Density Functional Theory (DFT) and molecular docking, researchers can gain insights into conformational preferences, spectroscopic characteristics, reaction mechanisms, and interactions with biological targets at an atomic level.

Density Functional Theory (DFT) has been extensively utilized to investigate the electronic structure and properties of this compound. These calculations are crucial for understanding the molecule's geometry, stability, and vibrational and electronic spectra, complementing experimental findings.

The flexibility of the boronic acid group, specifically the rotation of the two hydroxyl (-OH) groups, gives rise to different conformers of this compound. Computational studies have identified four possible planar conformers based on the orientation of these hydroxyl groups relative to the C-B bond: trans-cis (TC), cis-trans (CT), trans-trans (TT), and cis-cis (CC). whiterose.ac.uk

DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to determine the optimized geometries and relative energies of these conformers. whiterose.ac.uk The trans-cis (TC) conformer has been identified as the most stable form in the gas phase. whiterose.ac.uk The relative energies of the four conformers provide a map of the potential energy surface, indicating the likelihood of their existence at a given temperature. whiterose.ac.ukresearchgate.net

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| TC (trans-cis) | 0.00 |

| CT (cis-trans) | 0.05 |

| TT (trans-trans) | 2.70 |

| CC (cis-cis) | 2.84 |

Data sourced from Karabacak et al. (2014). The TC conformer is set as the reference (0.00 kcal/mol). Calculations were performed at the B3LYP/6-311++G(d,p) level.

Furthermore, DFT calculations are instrumental in predicting spectroscopic features, which can then be compared with experimental data for validation. The vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts (¹H and ¹³C) for this compound have been calculated. whiterose.ac.uk For instance, the calculated C-Br bond distance is approximately 1.921 Å. researchgate.net A strong correlation between the computed and experimental spectra confirms the accuracy of the computational model and allows for a detailed assignment of vibrational modes and chemical shifts. whiterose.ac.uk

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment (Example) |

|---|---|---|---|

| FT-IR (cm⁻¹) | 3670 | 3401 | O-H Stretch |

| FT-Raman (cm⁻¹) | 3078 | 3075 | C-H Stretch |

| ¹³C NMR (ppm) | 142.1 | 139.7 | C-B |

| ¹H NMR (ppm) | 8.11 | 8.06 | Aromatic C-H |

Data sourced from Karabacak et al. (2014). Values shown are examples for the most stable TC conformer.

While comprehensive DFT studies detailing the intermediates and transition states for reactions specifically involving this compound are limited, insights can be drawn from computational investigations of similar arylboronic acids in key chemical transformations like the Suzuki-Miyaura cross-coupling reaction. This reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Computational studies on the Suzuki-Miyaura reaction of phenylboronic acid with bromobenzene (B47551) on a palladium-zeolite catalyst have shown that the transmetalation step, which involves the breaking of the C–B bond, is the rate-determining step. nih.gov For the neutral phenylboronic acid pathway, the activation energy for this step was calculated to be 36.8 kcal/mol. nih.gov When modeled with a base to form the phenylboronate (B1261982) anion, this barrier was reduced to 30.5 kcal/mol, indicating that the base facilitates the reaction both kinetically and thermodynamically. nih.gov

In a study of the palladium-catalyzed conjugate addition of arylboronic acids to cyclic enones, the carbopalladation of the enone was identified as the stereoselectivity-determining step. nih.gov For a model reaction, this step was found to have an activation free energy of 21.3 kcal/mol. nih.gov Although this study used phenylboronic acid for the detailed mechanism, it also reported that m-bromophenylboronic acid reacts with good enantioselectivity under optimized conditions, suggesting a similar mechanistic pathway. nih.gov

A different activation mechanism has been proposed based on DFT calculations for a nickel-catalyzed cross-coupling reaction involving alkyl boronic acids. rsc.org This study suggests a bromine radical, formed from the catalyst, interacts with the boronic acid. rsc.org The subsequent substitution to release an alkyl radical proceeds through a transition state with a calculated free energy of 10.4 kcal/mol relative to the starting compounds. rsc.org Such radical pathways could also be relevant for arylboronic acids like this compound under specific photocatalytic conditions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand and model the interactions between a small molecule ligand, such as this compound, and a biological macromolecule, typically a protein or enzyme.

The ability of the boronic acid functional group to form reversible covalent bonds with diols is a key feature driving its interaction with biomolecules, many of which present diol functionalities (e.g., in saccharides or glycoproteins). Molecular docking studies help to visualize and quantify these potential interactions.

A theoretical study investigating the interaction between various boronic acid derivatives and insulin (B600854) utilized the iGemDock computational tool to predict binding affinities. whiterose.ac.uk The model considered van der Waals, hydrogen bonding, and electrostatic interactions to calculate the total interaction energy, which indicates the stability of the complex. whiterose.ac.uk For this compound, the docking simulation yielded a distinct set of energy values, suggesting a specific binding mode within the protein's active site. whiterose.ac.uk

| Ligand | Target Protein | Total Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Hydrogen Bonding Energy (kcal/mol) |

|---|---|---|---|---|

| This compound | Insulin | -54.59 | -52.17 | -2.42 |

Data sourced from Singh et al. (ChemRxiv preprint). The values represent the calculated interaction energies from molecular docking simulations.

The boronic acid moiety is known to act as a transition-state analog inhibitor of serine proteases, forming a covalent bond with the catalytic serine residue. Docking studies on other biological targets have shown similar interactions. For instance, docking of boronic acid inhibitors into the active site of enzymes like α-glucosidase and acetylcholinesterase reveals key interactions with amino acid residues. cabidigitallibrary.orgmdpi.comnih.gov The phenyl ring of the compound can engage in hydrophobic or pi-stacking interactions within the binding pocket, while the boronic acid's hydroxyl groups can act as hydrogen bond donors or acceptors. nih.govnanobioletters.com These computational models provide a rational basis for the observed biological activity and guide the design of more potent and selective inhibitors based on the this compound scaffold.

Advanced Applications in Interdisciplinary Research

Pharmaceutical and Medicinal Chemistry Applications

In the realms of pharmaceutical and medicinal chemistry, 3-bromophenylboronic acid is a key intermediate, facilitating the synthesis of complex molecules with therapeutic potential. ontosight.ailookchem.com Its utility stems from its role as a reactant in powerful chemical reactions that form the backbone of many modern drugs.

This compound and its derivatives are instrumental in the synthesis of novel therapeutic agents. chemimpex.com It is particularly significant in the development of new anti-cancer drugs, where it serves as a crucial intermediate, enabling the construction of complex molecular architectures designed to interact with specific biological targets. chemimpex.com The presence of the bromo- and boronic acid groups allows for sequential, controlled chemical modifications, a vital strategy in creating new and effective pharmaceuticals. chemimpex.com There is a pressing need for new therapeutic agents to combat diseases like acute myeloid leukaemia (AML), and the development of potential drug candidates often involves intermediates derived from or related to phenylboronic acids. uib.no

The application of this compound extends to the targeted development of specific drug classes, including kinase inhibitors and antimicrobial compounds. ontosight.ai Kinases are crucial targets in cancer therapy, and this boronic acid derivative is a key reactant in synthesizing potent and selective kinase inhibitors. nih.gov For example, it has been used in the synthesis of a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides, which have been identified as novel and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a promising target for cancer treatment. nih.gov

In addition to anti-cancer applications, related aryl boronic acids have demonstrated significant potential as antimicrobial agents. iucr.org Research has shown that compounds within this family exhibit notable antibacterial activity, highlighting another avenue for the therapeutic application of molecules derived from this compound.

Table 1: Examples of Therapeutic Agents Synthesized Using Phenylboronic Acid Scaffolds

| Therapeutic Class | Specific Target/Compound Type | Role of Phenylboronic Acid |

| Kinase Inhibitors | Discoidin Domain Receptor 1 (DDR1) Inhibitors | Reactant in the synthesis of the biphenyl (B1667301) core structure. nih.gov |

| Antimicrobial Agents | Aryl-substituted boronic acids | The core structure exhibits antibacterial properties. iucr.org |

This compound is a valuable building block in broader drug discovery programs, which aim to identify and optimize new medicines. One such area of intense research is the development of BET (Bromodomain and Extra-Terminal domain) inhibitors. mit.edufrontiersin.org These inhibitors target BET proteins like BRD4, which are epigenetic readers that regulate the transcription of key oncogenes. mit.eduwikipedia.org By displacing these proteins from chromatin, BET inhibitors can suppress the transcriptional programs that drive cancer growth, showing efficacy in models of triple-negative breast cancer, glioblastoma, and various hematologic malignancies. mit.edulls.orgbiorxiv.org

While specific synthesis routes for prominent BET inhibitors like JQ1 directly from this compound are not detailed in the provided literature, the fundamental chemical reactions used to create these complex molecules often rely on building blocks of this type. wikipedia.org The synthesis of such intricate heterocyclic systems frequently involves cross-coupling reactions where arylboronic acids are essential components. Therefore, reagents like this compound are critical tools for medicinal chemists working on drug discovery programs targeting novel protein families like BET bromodomains.

Beyond specific, highly targeted agents, this compound is a versatile reagent for creating a wide array of biologically active compounds. chemimpex.comnih.gov It is classified as a biochemical reagent used for life science research and as a useful synthetic intermediate. medchemexpress.com Its utility is showcased in its application in various powerful organic reactions, including Suzuki-Miyaura coupling, oxidative cross-coupling, and 1,4-addition reactions. hsppharma.comsigmaaldrich.com These reactions are fundamental in medicinal chemistry for linking different molecular fragments, enabling the construction of diverse libraries of compounds for biological screening. The ability to form stable complexes and undergo predictable reactions makes it an invaluable asset in the synthesis of compounds with potential applications as enzyme inhibitors, receptor modulators, and other bioactive molecules. chemimpex.comchemrxiv.orgresearchgate.net

Materials Science and Engineering

The utility of this compound is not confined to medicine; it also plays a significant role in materials science and engineering. ontosight.aisigmaaldrich.com Its capacity to be incorporated into larger structures allows for the creation of advanced materials with tailored functionalities.

In materials science, this compound is employed in the development of sophisticated materials such as chemical sensors and catalysts. chemimpex.com Boronic acids are well-known for their ability to bind reversibly with diols, such as those found in carbohydrates. rsc.org This interaction is the basis for designing fluorescent sensors that can detect biologically important molecules like glucose. rsc.org By incorporating a boronic acid moiety into a fluorescent molecule, scientists can create sensors where the binding event triggers a change in fluorescence, allowing for the detection and quantification of the target substance. rsc.org

Furthermore, organoboron compounds, including phenylboronic acids, can function as catalysts in organic reactions. nih.gov For instance, certain arylboronic acids have been found to be effective catalysts for cycloaddition reactions by activating substrates. nih.gov This catalytic activity, combined with its role as a building block in larger polymer and nanomaterial structures, underscores the versatility of this compound in creating functional, advanced materials. ontosight.airesearchgate.net

Table 2: Applications of this compound in Materials Science

| Application Area | Principle of Function | Example Use |

| Chemical Sensors | Reversible covalent binding with diols (e.g., in carbohydrates) leading to a change in fluorescence. rsc.org | Development of fluorescent sensors for glucose and other biomolecules. rsc.org |

| Catalysis | Acts as a Lewis acid to activate substrates and promote chemical transformations. nih.gov | Catalyst for cycloaddition and other organic reactions. nih.gov |

| Advanced Polymers | Serves as a monomer or functional component in polymer synthesis. ontosight.ai | Creation of boron-containing polymers with specific properties. ontosight.ai |

Synthesis of Boron-Containing Polymers and Nanomaterials

This compound is a key precursor in the synthesis of advanced boron-containing polymers and nanomaterials. ontosight.ai The presence of two distinct functional groups on the phenyl ring enables its use in multiple polymerization strategies. The bromo group is an ideal handle for carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the boronic acid group can undergo condensation reactions or form reversible covalent bonds. ontosight.aiontosight.ai

This dual reactivity is exploited in the creation of porous conjugated polymers. For instance, derivatives like 4-bromophenylboronic acid have been used to prepare 1,3,2-diazaborine-containing building blocks, which are then copolymerized with multi-alkyne linkers through Sonogashira–Hagihara cross-coupling to yield highly stable, porous polymer networks. mdpi.comresearchgate.net These materials exhibit high carbon yields upon pyrolysis, making them excellent precursors for B/N co-doped porous carbons. researchgate.net

Furthermore, boronic acid-functionalized chain transfer agents (CTAs) have been designed for use in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of well-defined homopolymers and block copolymers with boronic acid groups at the chain ends. researchgate.net These boronic acid-terminated polymers can be used to create more complex macromolecular structures. researchgate.net

Table 1: Examples of Boron-Containing Polymers from Phenylboronic Acid Derivatives

| Polymer Type | Monomer/Building Block Example | Polymerization Method | Key Feature/Application | Reference(s) |

| Porous Conjugated Polymers (PPs-BN) | 4-Bromophenylboronic acid, 1,3,5-triethynylbenzene | Sonogashira Cross-Coupling | High thermal stability, precursor to B/N co-doped carbons | mdpi.comresearchgate.net |

| End-Functional Polymers | Styrene, N-isopropylacrylamide | RAFT Polymerization | Controlled molecular weight, stimuli-responsive block copolymers | researchgate.net |

| Cross-Linked Polymers | 4-vinyl benzene (B151609) boronic acid | Free Radical Polymerization | Dynamic B-O-B bonds for self-healing hydrogels | researchgate.net |

This table is generated based on data from related phenylboronic acid derivatives to illustrate the application principles.

Functional Materials with Tailored Properties

The incorporation of this compound into materials imparts specific, tailored functionalities. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling the resulting materials to interact with electron-rich species. mdpi.com This property is central to the design of chemical sensors. For example, porous polymers containing tri-coordinate boron centers can accept lone pairs of electrons from anions like fluoride, leading to a measurable ratiometric fluorescent response where the emission color changes from green to blue. mdpi.com